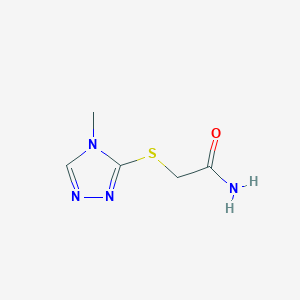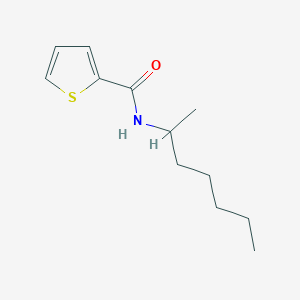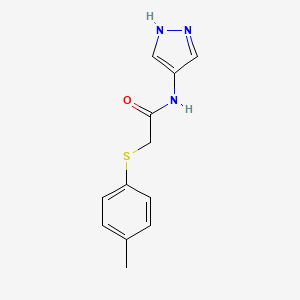
3-((4-Isopropylbenzyl)amino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Isopropylbenzyl)amino)butanamide is an organic compound with the molecular formula C14H22N2O. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. This compound is characterized by the presence of an isopropylbenzyl group attached to the amino nitrogen and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isopropylbenzyl)amino)butanamide can be achieved through various methods. One common approach involves the reaction of 4-isopropylbenzylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, resulting in the formation of the amide bond.
Another method involves the reductive amination of 4-isopropylbenzaldehyde with butanamide in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous as it allows for the direct formation of the amide bond without the need for acyl chlorides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Enzyme-catalyzed synthesis is also explored for its potential to offer higher selectivity and milder reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-((4-Isopropylbenzyl)amino)butanamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Electrophilic aromatic substitution reactions often require reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: Butanoic acid and 4-isopropylbenzylamine.
Reduction: 3-((4-Isopropylbenzyl)amino)butane.
Substitution: Various substituted derivatives of the benzyl group, depending on the specific reaction conditions.
Scientific Research Applications
3-((4-Isopropylbenzyl)amino)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Isopropylbenzyl)amino)butanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Butanamide: A simpler amide with a butanamide backbone but lacking the isopropylbenzyl group.
N-Benzylbutanamide: Similar structure but with a benzyl group instead of an isopropylbenzyl group.
4-Isopropylbenzylamine: Contains the isopropylbenzyl group but lacks the amide functionality.
Uniqueness
3-((4-Isopropylbenzyl)amino)butanamide is unique due to the presence of both the isopropylbenzyl group and the butanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-[(4-propan-2-ylphenyl)methylamino]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)13-6-4-12(5-7-13)9-16-11(3)8-14(15)17/h4-7,10-11,16H,8-9H2,1-3H3,(H2,15,17) |
InChI Key |
NGDILOQMYJSJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(C)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc](/img/structure/B14911258.png)


![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-methoxypropyl)benzamide](/img/structure/B14911268.png)
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B14911270.png)

![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B14911285.png)
![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B14911300.png)
